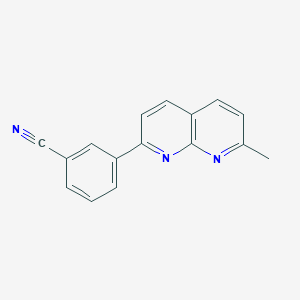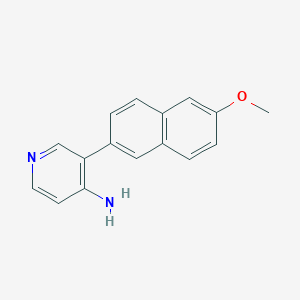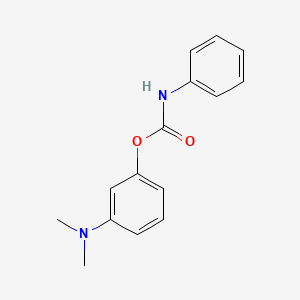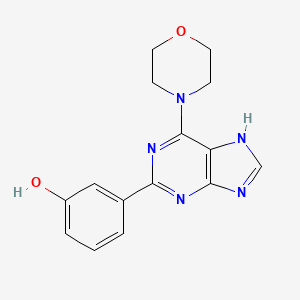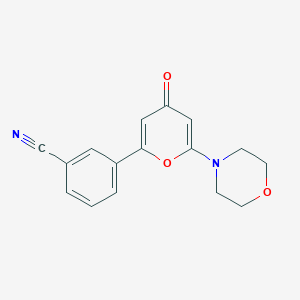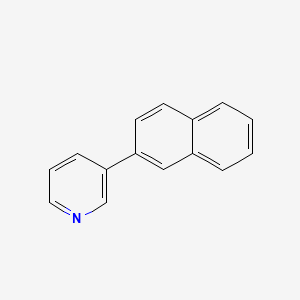
3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzaldehyde is a heterocyclic compound that features a morpholine ring fused to a pyran ring, with an aldehyde group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzaldehyde typically involves multicomponent reactions (MCRs). One common method is the condensation of aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst. This reaction can be carried out under solvent-free conditions at room temperature, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Techniques such as mechanochemical synthesis, which involves grinding the reactants together, can also be employed to achieve high efficiency and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity
Mécanisme D'action
The mechanism of action of 3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit DNA-dependent protein kinase (DNA-PK) in HeLa cell nuclear extracts, affecting DNA repair pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-oxo-6-styryl-4H-pyran-2-carbonitriles: These compounds share the pyran ring structure and exhibit similar reactivity and applications.
2-amino-4H-benzo[b]pyrans: These compounds also contain a pyran ring and are used in similar synthetic and biological applications.
Uniqueness
3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzaldehyde is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyran derivatives and contributes to its potential as a versatile compound in various research fields.
Propriétés
Formule moléculaire |
C16H15NO4 |
|---|---|
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
3-(6-morpholin-4-yl-4-oxopyran-2-yl)benzaldehyde |
InChI |
InChI=1S/C16H15NO4/c18-11-12-2-1-3-13(8-12)15-9-14(19)10-16(21-15)17-4-6-20-7-5-17/h1-3,8-11H,4-7H2 |
Clé InChI |
JXTKUJIDCHLXDV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC(=O)C=C(O2)C3=CC=CC(=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



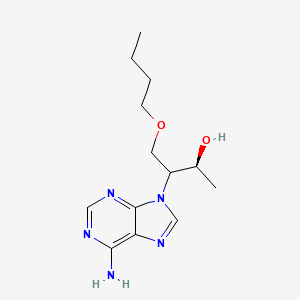
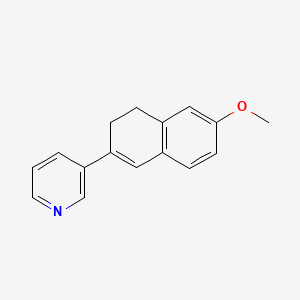


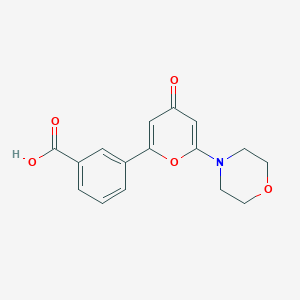
![3-(Benzo[b]thiophen-5-yl)-3-benzylpyrrolidine](/img/structure/B10842572.png)
